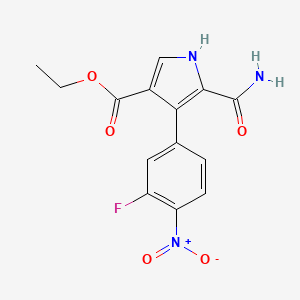

ethyl 5-carbamoyl-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B8016541

M. Wt: 321.26 g/mol

InChI Key: DLGXRYLANHAWJV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08133995B2

Procedure details

A 50 mL round bottomed flask was charged with of ethyl 3-(dimethylamino)-2-(3-fluoro-4-nitrobenzoyl)acrylate (51.74 g, 166.75 mmol) and 2-aminomalonamide (23.4 mg, 200 mmol) and AcOH (1 L). The reaction mixture was heated to 80° C. over night. The starting material appeared consumed by TLC. The AcOH was removed under reduced pressure and TFA (300 mL) was added. The mixture was heated over night at 60° C. The reaction was cooled to room temperature and the TFA was removed under reduced pressure. The orange oil was treated with saturated aqueous NaHCO3 (1 L), then solid NaHCO3 was added until the solution was neutral. The solids were filtered and placed in a 1 L erlenmeyer flask. The solids were washed with H2O (3×1 L) and the water was decanted off through the filter. On the last washing the solids were poured onto the filter and allowed to air dry. The solids were once again removed from the filter and washed with Et2O (4×500 mL). The Et2O was decanted off through the filter and on the final washing the solids were transferred to the filter. An addition portion of Et2O (200 mL) was used to wash the flask and the filter cake. The desired product was dried in a vacuum oven at 40° C. to provide a light tan solid (36.8 g, 114.5 mmol, 69% yield). 1H-NMR (DMSO-d6) δ 12.28 (br s, 1H), 8.07 (app t, J=8.4 Hz, 1H), 7.57 (s, 1H), 7.46 (dd, J=12.6, 1.6 Hz, 1H), 7.28 (dd, J=8.4, 1.6 Hz, 1H), 7.25 (br s, 1H), 6.72 (br s, 1H), 4.01 (q, J=7.2 Hz, 2H), 1.07 (t, J=7.2 Hz, 3H); LCMS*RT=4.45 min; MS {M−H]−=320.1.

Name

ethyl 3-(dimethylamino)-2-(3-fluoro-4-nitrobenzoyl)acrylate

Quantity

51.74 g

Type

reactant

Reaction Step One

Name

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

C[N:2]([CH3:22])[CH:3]=[C:4]([C:10](=O)[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[C:13]([F:20])[CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].NC(C(N)=O)[C:25]([NH2:27])=[O:26]>CC(O)=O>[NH2:27][C:25]([C:22]1[NH:2][CH:3]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[C:13]([F:20])[CH:12]=1)=[O:26]

|

Inputs

Step One

|

Name

|

ethyl 3-(dimethylamino)-2-(3-fluoro-4-nitrobenzoyl)acrylate

|

|

Quantity

|

51.74 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=C(C(=O)OCC)C(C1=CC(=C(C=C1)[N+](=O)[O-])F)=O)C

|

|

Name

|

|

|

Quantity

|

23.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC(C(=O)N)C(=O)N

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The starting material appeared consumed by TLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The AcOH was removed under reduced pressure and TFA (300 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated over night at 60° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the TFA was removed under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The orange oil was treated with saturated aqueous NaHCO3 (1 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

solid NaHCO3 was added until the solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a 1 L erlenmeyer flask

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed with H2O (3×1 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water was decanted off through the filter

|

WASH

|

Type

|

WASH

|

|

Details

|

On the last washing the solids

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were poured onto the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to air dry

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were once again removed from the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with Et2O (4×500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Et2O was decanted off through the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

on the final washing the solids

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the flask

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The desired product was dried in a vacuum oven at 40° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=O)C1=C(C(=CN1)C(=O)OCC)C1=CC(=C(C=C1)[N+](=O)[O-])F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 114.5 mmol | |

| AMOUNT: MASS | 36.8 g | |

| YIELD: PERCENTYIELD | 69% | |

| YIELD: CALCULATEDPERCENTYIELD | 68.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |